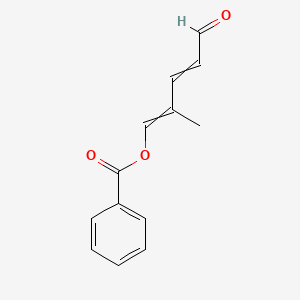
1-Propanamine, N-(2-ethoxyethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanamine, N-(2-ethoxyethyl)- is an organic compound belonging to the class of amines It is characterized by the presence of a propanamine group attached to a 2-ethoxyethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Propanamine, N-(2-ethoxyethyl)- can be synthesized through several methods. One common approach involves the reaction of 1-propanamine with 2-ethoxyethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of 1-Propanamine, N-(2-ethoxyethyl)- may involve the use of continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring a high-purity product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Propanamine, N-(2-ethoxyethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it into simpler amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines.
Aplicaciones Científicas De Investigación
1-Propanamine, N-(2-ethoxyethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of amine-related biochemical pathways.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism by which 1-Propanamine, N-(2-ethoxyethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating biological pathways. The exact mechanism depends on the context of its use, whether in a chemical reaction or a biological system.
Comparación Con Compuestos Similares
1-Propanamine: A simpler amine with a similar structure but without the ethoxyethyl group.
N-Ethylpropanamine: Another related compound with an ethyl group instead of the ethoxyethyl group.
2-Ethoxyethylamine: Contains the ethoxyethyl group but differs in the position of the amine group.
Uniqueness: 1-Propanamine, N-(2-ethoxyethyl)- is unique due to the presence of both the propanamine and 2-ethoxyethyl groups, which confer specific chemical and physical properties. This combination makes it particularly useful in applications requiring both amine functionality and ethoxyethyl characteristics.
Propiedades
Número CAS |
58203-03-5 |
|---|---|
Fórmula molecular |
C7H17NO |
Peso molecular |
131.22 g/mol |
Nombre IUPAC |
N-(2-ethoxyethyl)propan-1-amine |
InChI |
InChI=1S/C7H17NO/c1-3-5-8-6-7-9-4-2/h8H,3-7H2,1-2H3 |
Clave InChI |
IKQYXWYZNWOCCV-UHFFFAOYSA-N |
SMILES canónico |
CCCNCCOCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


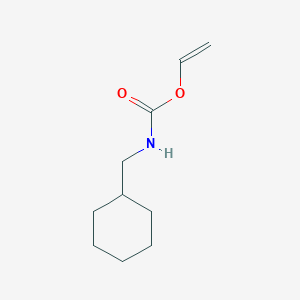
![{4-[Methyl(1,3-thiazol-2-yl)amino]phenyl}acetic acid](/img/structure/B14625527.png)
![Acetamide, N,N'-[(2-chlorophenyl)methylene]bis[2,2-dichloro-](/img/structure/B14625528.png)
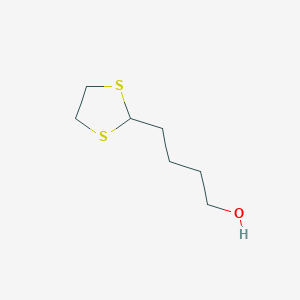
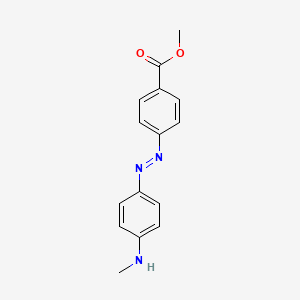
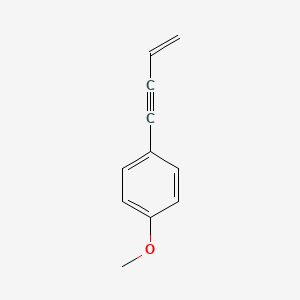
![Silane, [[1-(1-cyclohexen-1-yl)ethenyl]oxy]trimethyl-](/img/structure/B14625548.png)
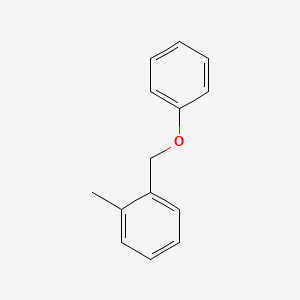

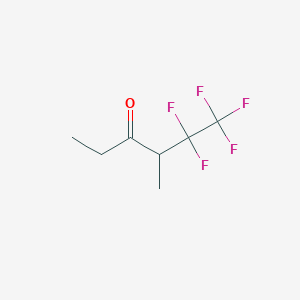
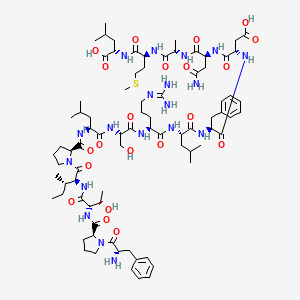
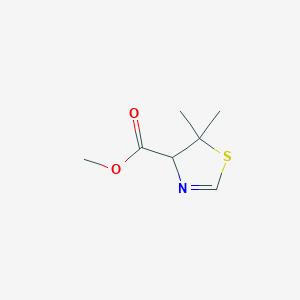
![2-Methyl-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14625594.png)
